2-phenyl-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Catalysis
Phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, related to 2-phenyl-7,8-dihydroquinazolin-5(6H)-one, have been synthesized in water under neutral conditions using b-cyclodextrin as a catalyst. This process is significant due to its high yield and the reusability of b-cyclodextrin with minimal loss of catalytic activity (Ramesh et al., 2012).
Antimicrobial Applications
A series of novel derivatives of 2,3-dihydroquinazolin-4(1H)-one have shown promising antimicrobial activities. These compounds, synthesized using isatoic anhydride, 5-phenyl-1,3,4-thiadiazol-2-amine, and aromatic aldehydes, exhibited significant antibacterial and antifungal effects, suggesting their potential as antimicrobial and antidiabetic drugs (Zahmatkesh et al., 2022).
Metal Complex Formation
Research involving the synthesis of 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivatives and their metal complexes has shown interesting coordinating behavior. These complexes, characterized by various physicochemical methods, exhibited moderate anti-inflammatory activities, with some showing enhanced analgesic activity upon complexation (Hunoor et al., 2010).
Anti-inflammatory and Analgesic Properties
Quinazoline-4(3H)-ones with varying arylideneamino substituents have been synthesized and shown to possess antimicrobial activity. These compounds demonstrated enhanced anti-bacterial activity, indicating their potential in medicinal chemistry (Nanda et al., 2007).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling it.
Future Directions
This involves speculating on potential future research directions, such as new synthetic methods, applications, or biological activities.
Please consult a professional chemist or a reliable source for specific information about this compound. It’s also important to handle all chemicals with appropriate safety precautions.
properties
IUPAC Name |
2-phenyl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-13-8-4-7-12-11(13)9-15-14(16-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMXAAQFHQMZTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-7,8-dihydroquinazolin-5(6H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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